Cas no 90153-19-8 (2-Thiazolamine, 4-(3-methylbutyl)-)

2-Thiazolamine, 4-(3-methylbutyl)-, is a heterocyclic organic compound featuring a thiazole core substituted with an amino group at the 2-position and a 3-methylbutyl group at the 4-position. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic organic chemistry and pharmaceutical applications. The compound's amine functionality allows for further derivatization, while the branched alkyl chain enhances lipophilicity, potentially improving bioavailability in drug design. Its well-defined molecular architecture ensures consistent performance in reactions such as nucleophilic substitutions or cyclizations. Suitable for research and development, it serves as a key intermediate in the synthesis of bioactive molecules, including potential agrochemicals or medicinal agents.
2-Thiazolamine, 4-(3-methylbutyl)- structure
90153-19-8 structure
商品名:2-Thiazolamine, 4-(3-methylbutyl)-
CAS番号:90153-19-8
MF:C8H14N2S
メガワット:170.275160312653
CID:5914600
PubChem ID:13934265

2-Thiazolamine, 4-(3-methylbutyl)- 化学的及び物理的性質

名前と識別子

    • 90153-19-8
    • 4-(3-methylbutyl)-1,3-thiazol-2-amine
    • EN300-782052
    • 2-Thiazolamine, 4-(3-methylbutyl)-
    • インチ: 1S/C8H14N2S/c1-6(2)3-4-7-5-11-8(9)10-7/h5-6H,3-4H2,1-2H3,(H2,9,10)
    • InChIKey: JEQLRBINDUWQFY-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CCC(C)C)N=C1N

計算された属性

  • せいみつぶんしりょう: 170.08776963g/mol
  • どういたいしつりょう: 170.08776963g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 117
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 67.2Ų

じっけんとくせい

  • 密度みつど: 1.083±0.06 g/cm3(Predicted)
  • ふってん: 140-142 °C(Press: 3 Torr)
  • 酸性度係数(pKa): 5.42±0.10(Predicted)

2-Thiazolamine, 4-(3-methylbutyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-782052-0.05g
4-(3-methylbutyl)-1,3-thiazol-2-amine
90153-19-8 95.0%
0.05g
$707.0 2025-03-21
Enamine
EN300-782052-0.5g
4-(3-methylbutyl)-1,3-thiazol-2-amine
90153-19-8 95.0%
0.5g
$809.0 2025-03-21
Enamine
EN300-782052-1.0g
4-(3-methylbutyl)-1,3-thiazol-2-amine
90153-19-8 95.0%
1.0g
$842.0 2025-03-21
Enamine
EN300-782052-0.25g
4-(3-methylbutyl)-1,3-thiazol-2-amine
90153-19-8 95.0%
0.25g
$774.0 2025-03-21
Enamine
EN300-782052-10.0g
4-(3-methylbutyl)-1,3-thiazol-2-amine
90153-19-8 95.0%
10.0g
$3622.0 2025-03-21
Enamine
EN300-782052-0.1g
4-(3-methylbutyl)-1,3-thiazol-2-amine
90153-19-8 95.0%
0.1g
$741.0 2025-03-21
Enamine
EN300-782052-5.0g
4-(3-methylbutyl)-1,3-thiazol-2-amine
90153-19-8 95.0%
5.0g
$2443.0 2025-03-21
Enamine
EN300-782052-2.5g
4-(3-methylbutyl)-1,3-thiazol-2-amine
90153-19-8 95.0%
2.5g
$1650.0 2025-03-21

2-Thiazolamine, 4-(3-methylbutyl)- 関連文献

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2-Thiazolamine, 4-(3-methylbutyl)-に関する追加情報

Professional Introduction to 2-Thiazolamine, 4-(3-methylbutyl)- (CAS No. 90153-19-8)

2-Thiazolamine, 4-(3-methylbutyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 90153-19-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural motif of thiazole, featuring a sulfur atom and a nitrogen atom in a five-membered ring, contributes to its unique chemical properties and biological relevance.

The molecular structure of 2-Thiazolamine, 4-(3-methylbutyl)- incorporates a thiazolamine core with a bulky 3-methylbutyl substituent at the 4-position. This substitution pattern not only influences the compound's physicochemical properties but also its potential biological interactions. The presence of the amine group at the 2-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy in various therapeutic applications. 2-Thiazolamine, 4-(3-methylbutyl)- has been explored as a building block in the development of novel pharmacophores targeting different disease mechanisms. Its structural features make it a promising candidate for further derivatization to achieve specific biological outcomes.

One of the most compelling aspects of 2-Thiazolamine, 4-(3-methylbutyl)- is its potential role in drug discovery and development. Researchers have leveraged its scaffold to design molecules with enhanced pharmacokinetic profiles and improved target specificity. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors implicated in metabolic disorders and inflammatory conditions. The bulky 3-methylbutyl group contributes to steric hindrance, which can modulate binding affinity and selectivity.

The synthesis of 2-Thiazolamine, 4-(3-methylbutyl)- involves multi-step organic transformations that highlight the compound's synthetic versatility. Key synthetic strategies include nucleophilic substitution reactions at the thiazole ring, followed by functional group modifications to introduce the desired substituents. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic methodologies underscore the compound's importance as a synthetic intermediate in industrial and academic settings.

Recent advancements in computational chemistry have further illuminated the potential applications of 2-Thiazolamine, 4-(3-methylbutyl)-. Molecular docking studies have been conducted to evaluate its interaction with biological targets, providing insights into its mechanism of action. These computational approaches complement experimental investigations and accelerate the discovery process by predicting binding affinities and potential side effects.

The pharmacological profile of 2-Thiazolamine, 4-(3-methylbutyl)- is under active investigation by multidisciplinary research teams. Preliminary findings suggest that this compound exhibits moderate activity against certain bacterial strains, making it a candidate for developing novel antimicrobial agents. Additionally, its structural features may contribute to anti-inflammatory effects by modulating immune responses at the molecular level.

In conclusion, 2-Thiazolamine, 4-(3-methylbutyl)- (CAS No. 90153-19-8) represents a significant advancement in pharmaceutical chemistry due to its versatile structure and promising biological activities. Its role as a synthetic intermediate and pharmacophore continues to drive innovation in drug development. As research progresses, this compound is expected to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.

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